4-bromo-N-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide
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Overview
Description
4-Bromo-N-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide: is a chemical compound with the following properties:
Molecular Formula: CHBrNOS
CAS Number: 304861-34-5
Molecular Weight: 460.331 g/mol
This compound belongs to the class of thiazolidinones and contains a benzamide moiety Its structure includes a bromine atom, a thiophene ring, and a thiazolidinone ring
Preparation Methods
Synthetic Routes:: The synthetic preparation of 4-bromo-N-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide involves several steps. One possible route includes the condensation of a suitable thiophene aldehyde with a thiazolidinone derivative, followed by bromination of the resulting product. detailed reaction conditions and yields are scarce due to its rarity.
Industrial Production:: As of now, there is no established industrial-scale production method for this compound. It remains primarily accessible to early discovery researchers.
Chemical Reactions Analysis
Reactivity:: 4-Bromo-N-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide may undergo various reactions, including:
Oxidation: Oxidative transformations of the thiophene and thiazolidinone moieties.
Reduction: Reduction of the carbonyl group or other functional groups.
Substitution: Substitution reactions at the bromine position.
- Bromine (Br2)
- Thiophene aldehydes
- Thiazolidinone derivatives
Major Products:: The major products depend on the specific reaction conditions and the substituents present. Further research is needed to explore these reactions comprehensively.
Scientific Research Applications
Medicinal Chemistry: Investigating its pharmacological properties and potential as a drug lead.
Materials Science: Exploring its use in organic electronics or as a building block for functional materials.
Biological Studies: Assessing its impact on biological systems.
Mechanism of Action
The exact mechanism by which 4-bromo-N-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide exerts its effects remains unclear. Further research is necessary to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
While unique, it shares structural features with other thiazolidinones and benzamides. Similar compounds include:
Properties
Molecular Formula |
C15H9BrN2O2S3 |
---|---|
Molecular Weight |
425.3 g/mol |
IUPAC Name |
4-bromo-N-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]benzamide |
InChI |
InChI=1S/C15H9BrN2O2S3/c16-10-5-3-9(4-6-10)13(19)17-18-14(20)12(23-15(18)21)8-11-2-1-7-22-11/h1-8H,(H,17,19)/b12-8- |
InChI Key |
VSOUFLOOPDNVOV-WQLSENKSSA-N |
Isomeric SMILES |
C1=CSC(=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)Br |
Canonical SMILES |
C1=CSC(=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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